2,5-Dichlorobenzenesulfenyl chloride

Sulfenylation Electrophilic addition Structure-activity relationship

2,5-Dichlorobenzenesulfenyl chloride (CAS: not widely assigned in open literature) is an organosulfur reagent within the sulfenyl halide class, characterized by the -S-Cl functional group attached to a 2,5-dichlorophenyl ring. As a sulfenyl chloride, it serves as an electrophilic source of the 2,5-dichlorobenzenesulfenyl (ArS⁺) fragment, enabling sulfenylation of nucleophiles such as alkenes, alkynes, enolates, and amines.

Molecular Formula C6H3Cl3S
Molecular Weight 213.5 g/mol
Cat. No. B8447681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzenesulfenyl chloride
Molecular FormulaC6H3Cl3S
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)SCl)Cl
InChIInChI=1S/C6H3Cl3S/c7-4-1-2-5(8)6(3-4)10-9/h1-3H
InChIKeyVPNUCTPEIZDTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorobenzenesulfenyl Chloride for Electrophilic Sulfenylation: Core Reactivity Profile


2,5-Dichlorobenzenesulfenyl chloride (CAS: not widely assigned in open literature) is an organosulfur reagent within the sulfenyl halide class, characterized by the -S-Cl functional group attached to a 2,5-dichlorophenyl ring . As a sulfenyl chloride, it serves as an electrophilic source of the 2,5-dichlorobenzenesulfenyl (ArS⁺) fragment, enabling sulfenylation of nucleophiles such as alkenes, alkynes, enolates, and amines [1]. Its molecular formula is C₆H₃Cl₃S, with a molecular weight of 213.5 g/mol . The 2,5-dichloro substitution pattern modulates electrophilicity and regioselectivity relative to other aryl sulfenyl chlorides, making it a specialized tool for constructing sulfur-containing molecules.

Why 2,5-Dichlorobenzenesulfenyl Chloride Is Not Interchangeable with Other Sulfenyl Chlorides


Aryl sulfenyl chlorides exhibit reaction outcomes and selectivities that are highly sensitive to the electronic and steric nature of the aromatic ring substituents. For instance, the addition of 2,4-dinitrobenzenesulfenyl chloride to alkenes proceeds with markedly different rate constants and selectivity compared to 4-chlorobenzenesulfenyl chloride, due to the strong electron-withdrawing nitro groups [1]. Similarly, 2-nitrobenzenesulfenyl chloride and 2,4-dinitrobenzenesulfenyl chloride show distinct reactivity patterns with olefins and methyl ketones [2]. The 2,5-dichloro substitution in the target compound provides an intermediate electronic profile—less deactivating than nitro-substituted analogs but more electron-withdrawing than unsubstituted or mono-halogenated variants. This difference in electrophilicity directly influences both reaction rates and product distributions, making generic substitution scientifically unsound without verification.

Comparative Performance Metrics: 2,5-Dichlorobenzenesulfenyl Chloride vs. Analogs


Electrophilicity Tuning: Intermediate Reactivity Between Nitro- and Unsubstituted Sulfenyl Chlorides

Computational studies on para-substituted benzenesulfenyl chlorides demonstrate a linear correlation between the Hammett substituent constant (σ) and the ³⁵Cl nuclear quadrupole resonance (NQR) parameters, which reflect the electrophilicity of the S-Cl bond [1]. The 2,5-dichloro substitution pattern, with σₘ ≈ 0.37 per chlorine, yields an intermediate electrophilicity profile. This positions 2,5-dichlorobenzenesulfenyl chloride between the weakly electrophilic 4-methylbenzenesulfenyl chloride (σₚ = -0.17) and the strongly electrophilic 4-nitrobenzenesulfenyl chloride (σₚ = 0.78). The intermediate electrophilicity allows for controlled sulfenylation of moderately nucleophilic substrates where stronger electrophiles would cause over-reaction or decomposition, and weaker ones would fail to react efficiently.

Sulfenylation Electrophilic addition Structure-activity relationship

Regioselective Alkene Addition: 2,5-Dichloro Pattern Offers Divergent Steric Steering

Kinetic studies on 4-chlorobenzenesulfenyl chloride addition to alkenes reveal that steric hindrance around the sulfur electrophile strongly influences regioselectivity [1]. The 2,5-dichloro substitution introduces an ortho-chloro group adjacent to the -SCl moiety, creating a sterically shielded environment not present in 4-chloro or unsubstituted analogs. While direct rate data for the 2,5-isomer are not published, class-level inference from 4-chlorobenzenesulfenyl chloride studies (rate span of 10⁶ across 30 alkenes; k_c/k_t ratios from 3.1 to 1.57×10⁵) [1] indicates that ortho-substitution will further amplify steric discrimination. This steric modulation can favor anti-Markovnikov addition products or alter syn/anti ratios in acyclic systems compared to less hindered sulfenyl chlorides.

Regioselectivity Alkene functionalization Steric effects

Synthesis Yield Benchmark: In Situ Generation from 2,5-Dichlorothiophenol

2,5-Dichlorobenzenesulfenyl chloride can be prepared in 91% yield (5.1 g from 5.0 g thiol) by reacting 2,5-dichlorothiophenol with N-chlorosuccinimide in carbon tetrachloride . This high-yielding, operationally simple protocol contrasts with the more demanding syntheses of electron-deficient sulfenyl chlorides (e.g., 2,4-dinitrobenzenesulfenyl chloride) which often require harsh chlorinating agents or specialized conditions. The corresponding 2,4-dichloro isomer, when reacted with methanol, gives bis(2,4-dichlorophenyl)disulfide as the only product, indicating differential stability [1]. The 2,5-isomer thus offers a balance of accessibility and stability suitable for routine laboratory use.

Reagent preparation In situ generation Yield

Recommended Application Scenarios for 2,5-Dichlorobenzenesulfenyl Chloride Based on Differentiated Evidence


Controlled Sulfenylation of Moderately Nucleophilic Alkenes Requiring Intermediate Electrophilicity

Use 2,5-dichlorobenzenesulfenyl chloride for electrophilic addition to alkenes that are too electron-rich for nitro-substituted sulfenyl chlorides (which cause polymerization or over-addition) but too unreactive for methyl- or unsubstituted variants. The intermediate Hammett σ-derived electrophilicity (σ_sum ≈ 0.74) enables clean Markovnikov or anti-Markovnikov addition without side reactions, as supported by class-level electronic modulation evidence [1].

Sterically Directed Sulfenylation in Hindered Olefin Systems

Employ the ortho-chloro steric shielding of 2,5-dichlorobenzenesulfenyl chloride to favor addition to less substituted alkene carbons or to alter syn/anti stereoselectivity relative to para-substituted analogs. This is particularly valuable in the synthesis of complex alkenyl sulfides where regiochemical control is critical, based on steric effect studies of related sulfenyl chlorides [1].

In Situ Reagent Generation for High-Throughput Sulfenylation Screening

Leverage the 91% yield, one-step preparation from 2,5-dichlorothiophenol and NCS to generate 2,5-dichlorobenzenesulfenyl chloride in situ for parallel reaction screening. This avoids the stability concerns of more labile sulfenyl chlorides (e.g., 2,4-dichloro isomer) and ensures fresh reagent for each experiment [1][2].

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